![molecular formula C17H14N2O4 B12943839 Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]- CAS No. 651748-67-3](/img/structure/B12943839.png)
Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dioxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid is a heterocyclic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring fused with a benzoic acid moiety. It has a molecular formula of C17H14N2O4 and a molecular weight of 310.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid typically involves the reaction of p-tolyl isocyanate with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene, and the mixture is heated to facilitate the formation of the imidazolidinone ring . The reaction conditions include:
- Temperature: 100°C
- Reaction Time: 10 hours
- Solvent: Toluene
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imidazolidinone ring to imidazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(2,5-Dioxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another heterocyclic compound with a similar structure but different properties.
Benzimidazole: Contains a fused benzene and imidazole ring, used in various pharmaceutical applications.
Thiazolidinone: Similar ring structure but contains sulfur instead of nitrogen.
Uniqueness
3-(2,5-Dioxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both an imidazolidinone ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
651748-67-3 |
|---|---|
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
3-[3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14N2O4/c1-11-5-7-13(8-6-11)18-10-15(20)19(17(18)23)14-4-2-3-12(9-14)16(21)22/h2-9H,10H2,1H3,(H,21,22) |
InChI Key |
CUPPPRUPHFJSHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)

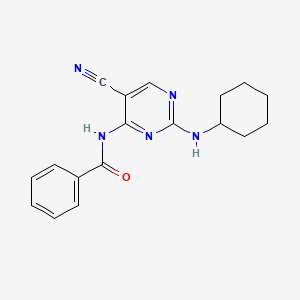
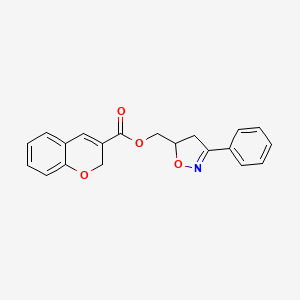



![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)
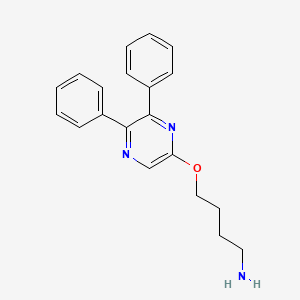
![4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12943810.png)
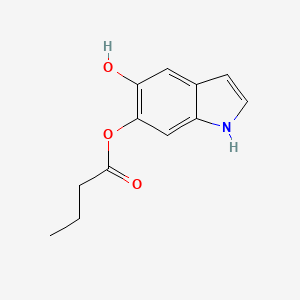
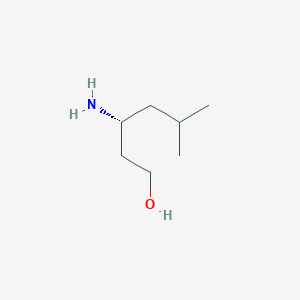
![9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12943833.png)
